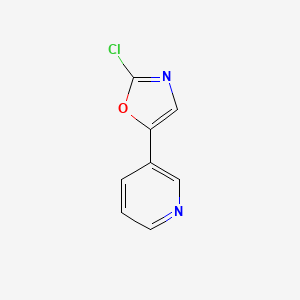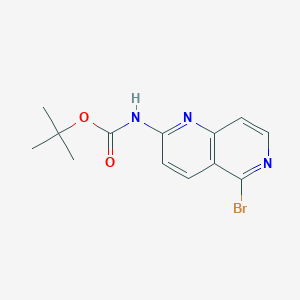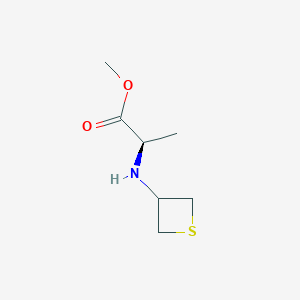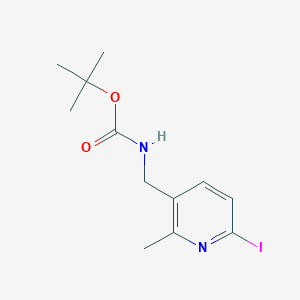
2-Chloro-5-(pyridin-3-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chlorine and pyridine moieties in the oxazole ring makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(pyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Corresponding amines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and pyridine moieties can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-3-yl)oxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(Pyridin-3-yl)oxazole: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
2-Chloro-5-(pyridin-3-yl)oxazole is unique due to the presence of both chlorine and pyridine moieties in the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
2-chloro-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
Clave InChI |
CYIAHBPTXTWJQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)




![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)





![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)


